3-{[1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole
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Overview
Description
3-{[1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole is a complex organic compound featuring a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 5-Bromofuran-2-carbonyl Group: This step involves the bromination of furan followed by acylation to introduce the carbonyl group.
Coupling with 1,2,5-Thiadiazole: The final step involves the coupling of the pyrrolidine derivative with 1,2,5-thiadiazole under conditions that promote the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiadiazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom in the furan ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the bromine atom.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-2,5-dione derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized furans.
Scientific Research Applications
3-{[1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 3-{[1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole exerts its effects depends on its interaction with molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of multiple reactive sites allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-{[1-(5-Chlorofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole
- 3-{[1-(5-Methylfuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole
Uniqueness
The presence of the bromine atom in 3-{[1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole makes it particularly reactive in substitution reactions, allowing for the synthesis of a wide range of derivatives. This distinguishes it from similar compounds with different substituents, which may not be as versatile in chemical reactions.
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O3S/c12-9-2-1-8(18-9)11(16)15-4-3-7(6-15)17-10-5-13-19-14-10/h1-2,5,7H,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPDCDODHWFOSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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